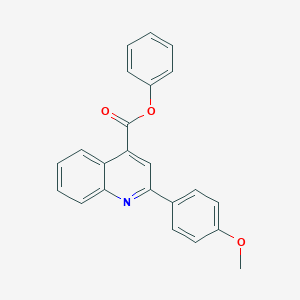

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Description

Properties

IUPAC Name |

phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO3/c1-26-17-13-11-16(12-14-17)22-15-20(19-9-5-6-10-21(19)24-22)23(25)27-18-7-3-2-4-8-18/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAUSDZHCHDYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329204-09-3 | |

| Record name | PHENYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with aniline to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the quinoline core.

Esterification: The final step involves the esterification of the quinoline derivative with phenyl chloroformate to yield this compound.

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

Material Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Research: It is used as a fluorescent probe in biological assays due to its ability to emit light upon excitation.

Mechanism of Action

The mechanism of action of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or receptors involved in disease pathways. For example, its quinoline core can intercalate with DNA, disrupting the replication process in cancer cells . Additionally, it may interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The quinoline scaffold is highly modular, with variations in substituent groups significantly altering chemical behavior and bioactivity. Key analogs include:

Key Observations :

- Substituent Position : The 4-methoxy group in the main compound is electron-donating, enhancing solubility compared to electron-withdrawing groups (e.g., chloro in 14a ).

- Ester vs. Carboxylic Acid: Analogs like 2-phenyl-quinoline-4-carboxylic acid derivatives exhibit antibacterial activity (MIC: 64–128 µg/mL against Staphylococcus aureus), suggesting esterification (as in the main compound) may alter bioavailability or target binding .

- Synthetic Complexity : Piperazinyl derivatives (e.g., C6) require multi-step synthesis, whereas simpler esters (e.g., 14a) are synthesized in 20–60 minutes with high yields (80–91%) .

Physicochemical Properties

- Melting Points: Ethyl esters (e.g., 14a, 14b) range from 118–216°C, influenced by halogen (Cl, Br) or aromatic (naphthyl) substituents . Amino-substituted quinoline 4k melts at 223–225°C, likely due to hydrogen bonding from the amino group .

- Spectroscopic Data :

Biological Activity

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and a histone deacetylase (HDAC) inhibitor. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 355.386 g/mol. The structure features a quinoline core with phenyl and methoxy substituents, enhancing its lipophilicity and potentially influencing its biological interactions.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of HDAC enzymes. HDAC inhibitors are crucial in cancer therapy as they regulate gene expression and promote apoptosis in cancer cells. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis across various cancer cell lines .

In Vitro Studies

Research indicates that this compound exhibits potent anticancer activity. For example, studies have shown that similar quinoline derivatives can significantly inhibit the growth of various cancer cell lines, including colorectal adenocarcinoma (COLO205) and non-small cell lung cancer (H460), with IC50 values ranging from 0.32 to 0.89 μM .

Table 1: Anticancer Activity Summary

Apoptosis Induction

The compound's ability to induce apoptosis has been documented through various assays. Mechanistic studies reveal that treatment with this compound leads to G2/M phase arrest and downregulation of cyclin-dependent kinases, which are critical for cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of quinoline-4-carboxylic acids have demonstrated antibacterial activity. For instance, structural modifications in related compounds have shown enhanced antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . This suggests that this compound may also hold promise in treating infectious diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the methoxy group significantly enhances the compound's potency by improving solubility and binding affinity to target enzymes like HDACs. Variations in substituents on the phenolic ring can lead to substantial differences in biological activity .

Table 2: Comparison of Quinoline Derivatives

| Compound Name | Structure Features | Biological Activity | Unique Attributes |

|---|---|---|---|

| 2-Methylquinoline-4-carboxylic Acid | Methyl group on quinoline | Antileishmanial | Less complex than target compound |

| 2-Phenylquinoline-4-Carboxylic Acid | Phenyl group at position 2 | HDAC inhibition | Lacks methoxy substitution |

| 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid | Chlorine substitution | Anticancer activity | Different halogen substituent affects activity |

Q & A

Q. What are the standard synthetic routes for preparing phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate?

Methodological Answer: The synthesis typically involves esterification of the quinoline-4-carboxylic acid core with a phenyl group and functionalization at the 2-position. Key strategies include:

- Pfitzinger Reaction : Condensation of isatin derivatives with ketones to form quinoline cores, followed by esterification .

- Heterocyclization : Base-catalyzed cyclization of intermediates (e.g., anilides) under optimized conditions, as seen in analogous quinoline carboxylate syntheses .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 20 minutes for similar ethyl quinoline carboxylates) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C4-phenyl, ester at C4-quinoline) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for 2-(4-methylphenyl)quinoline-4-carboxylic acid .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 4-methoxyphenyl group at the quinoline 2-position?

Methodological Answer:

- Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of 2-bromoquinoline with 4-methoxyphenylboronic acid .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency. Microwave irradiation (100–120°C) improves yields by 15–20% .

- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) removes unreacted boronic acid or halide byproducts .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact the compound’s physicochemical properties?

Methodological Answer:

- Methoxy Groups : Increase solubility in polar solvents (logP reduction by ~0.5) and enhance π-π stacking in crystal structures .

- Methyl Groups : Improve thermal stability (e.g., mp increases by 10–15°C for 2-(4-methylphenyl) derivatives) but reduce solubility .

- Comparative Data :

| Substituent | LogP | Melting Point (°C) | Solubility (DMSO) |

|---|---|---|---|

| 4-OCH₃ | 3.2 | 162–165 | 12 mg/mL |

| 4-CH₃ | 3.8 | 175–178 | 8 mg/mL |

| Data extrapolated from analogs |

Q. What analytical methods detect degradation products or impurities in this compound?

Methodological Answer:

- HPLC-PDA/MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Monitor for:

- TGA/DSC : Identify thermal degradation thresholds (>200°C) under nitrogen .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Target the quinoline core to ATP-binding pockets (e.g., kinase inhibitors). The 4-methoxyphenyl group shows favorable hydrophobic interactions in MD simulations .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity (e.g., IC₅₀ improvements for electron-withdrawing groups) .

Data Contradiction Resolution

Q. How to resolve discrepancies between NMR and X-ray crystallography data for this compound?

Methodological Answer:

- Dynamic Effects : NMR may average conformers (e.g., ester rotation), while X-ray captures static structures. Compare NOESY (through-space correlations) with crystallographic torsion angles .

- Polymorphism : Recrystallize in multiple solvents (MeOH, CHCl₃) to isolate dominant crystalline forms. Refine XRD data with ShelXL to validate bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.